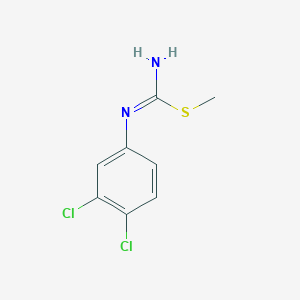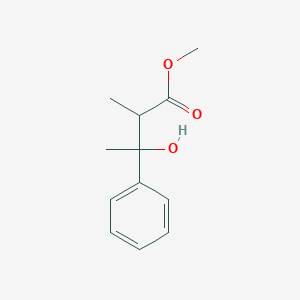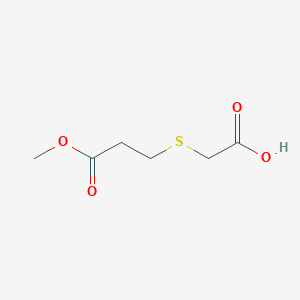
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate
Übersicht
Beschreibung
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group on the cyclohexane ring. This compound is used in various chemical syntheses and has applications in organic chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is hydrolyzed to obtain ethyl 3-methyl-2-oxocyclohexanecarboxylate.
Industrial Production Methods
Industrial production methods for ethyl 3-methyl-2-oxocyclohexanecarboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ethyl 3-methyl-2-oxocyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in ethyl 3-methyl-2-hydroxycyclohexanecarboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 3-methyl-2-oxocyclohexanecarboxylic acid.
Reduction: Formation of ethyl 3-methyl-2-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexanone derivatives.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The presence of the ketone and ester functional groups allows it to undergo nucleophilic addition and substitution reactions, which are key steps in its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the methyl group, resulting in different reactivity and applications.
Hagemann’s Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Contains a double bond in the cyclohexane ring, leading to distinct chemical properties and uses.
Methyl 2-oxocyclohexanecarboxylate: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of ethyl 3-methyl-2-oxocyclohexanecarboxylate, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
NZWHHNHROHFCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCC(C1=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

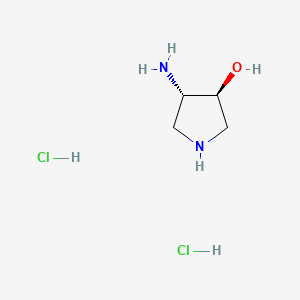
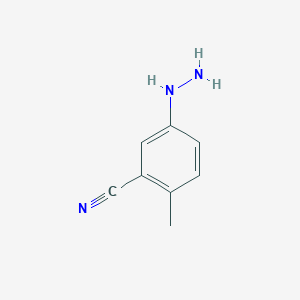

![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B8697398.png)
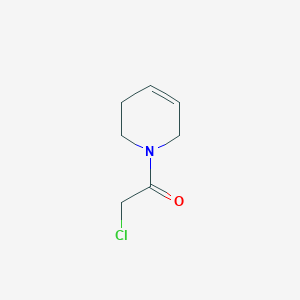

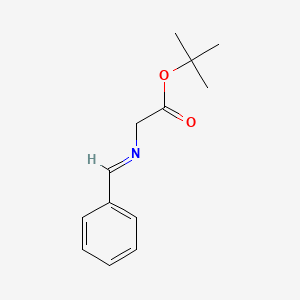
![3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8697453.png)

